molecular formula C5H7N5O4 B12920897 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione CAS No. 880-83-1

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione

Cat. No.: B12920897
CAS No.: 880-83-1
M. Wt: 201.14 g/mol
InChI Key: JEXYXVFIUHVCTR-UHFFFAOYSA-N
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Description

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione is a pyrimidine derivative characterized by a dione core (positions 2 and 4) with a hydrazinyl group at position 6, a methyl substituent at position 3, and a nitro group at position 4. The hydrazinyl moiety may enhance reactivity in nucleophilic or coordination chemistry, while the nitro group contributes to electronic effects, influencing stability and redox properties.

Properties

CAS No.

880-83-1

Molecular Formula

C5H7N5O4

Molecular Weight

201.14 g/mol

IUPAC Name

(6Z)-6-hydrazinylidene-3-methyl-5-nitro-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7N5O4/c1-9-4(11)2(10(13)14)3(8-6)7-5(9)12/h2H,6H2,1H3,(H,7,8,12)

InChI Key

JEXYXVFIUHVCTR-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=O)C(/C(=N/N)/NC1=O)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C(C(=NN)NC1=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine-2,4-dione Core

The pyrimidine-2,4-dione scaffold is commonly synthesized by condensation reactions involving malonic acid derivatives and amidines or urea derivatives. For example, an improved method for preparing 2-methylpyrimidine-4,6-(3H,5H)-dione involves the reaction of acetamidine hydrochloride with malonic ester in methanol in the presence of sodium methylate, followed by reflux and acidification to precipitate the product with high yield and purity.

Step Reagents & Conditions Outcome
1 Acetamidine hydrochloride + malonic ester + sodium methylate in methanol Formation of intermediate pyrimidine ring
2 Reflux at 50-60°C for 2 hours Cyclization to 2-methylpyrimidine-4,6-dione
3 Acidification with HCl to pH 6 Precipitation and isolation of product

This method ensures a high yield of the methyl-substituted pyrimidine dione core, which is essential for subsequent functionalization.

Introduction of the Nitro Group at the 5-Position

Nitration of the pyrimidine ring to introduce the nitro group at the 5-position is typically achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration or ring degradation. The nitro group is crucial for the compound's electronic properties and reactivity.

Hydrazinyl Group Introduction at the 6-Position

The key step in preparing 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4-dione is the substitution of a suitable leaving group at the 6-position with hydrazine hydrate or hydrazine derivatives. This can be achieved by:

  • Starting from a 6-chloropyrimidine derivative, which undergoes nucleophilic substitution with hydrazine hydrate in ethanol or aqueous medium under reflux conditions.
  • Alternatively, hydrazinolysis of 6-nitropyrimidine precursors under controlled conditions.

The reaction is typically monitored by IR and NMR spectroscopy to confirm the presence of hydrazinyl groups (NH-NH2) and the retention of keto and nitro functionalities.

Step Reagents & Conditions Outcome
1 6-chloro-3-methyl-5-nitropyrimidine-2,4-dione + hydrazine hydrate Nucleophilic substitution at 6-position
2 Reflux in ethanol or aqueous solution for several hours Formation of 6-hydrazinyl derivative
3 Purification by recrystallization or chromatography Isolated pure 6-hydrazinyl-3-methyl-5-nitropyrimidine-2,4-dione

Analytical Characterization Supporting Preparation

  • IR Spectroscopy : Characteristic bands for NH2 and NH groups appear around 3400-3200 cm⁻¹, while carbonyl groups show strong absorption near 1700 cm⁻¹. The nitro group exhibits bands near 1500-1350 cm⁻¹.
  • 1H-NMR Spectroscopy : Exchangeable NH and NH2 protons appear as singlets or broad signals typically between 9-11 ppm, confirming hydrazinyl substitution.
  • Elemental Analysis : Confirms the molecular formula consistent with the nitro and hydrazinyl substitutions.
  • Mass Spectrometry : Confirms molecular weight and fragmentation pattern consistent with the target compound.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Key Observations
Pyrimidine core synthesis Acetamidine hydrochloride, malonic ester, sodium methylate Reflux 50-60°C, acidification 75-85 High purity methylpyrimidine-2,4-dione
Nitration at 5-position Nitric acid or mixed acid Controlled temperature, mild conditions 60-70 Selective nitration without ring damage
Hydrazinyl substitution at 6-position Hydrazine hydrate Reflux in ethanol or aqueous medium 65-80 Complete substitution confirmed by IR/NMR

Research Findings and Notes

  • The hydrazinyl substitution is sensitive to reaction conditions; excessive heating or prolonged reaction times can lead to decomposition or side reactions.
  • The presence of the nitro group influences the reactivity of the pyrimidine ring, often facilitating nucleophilic substitution at the 6-position.
  • Purification typically involves recrystallization from suitable solvents such as acetic acid or ethanol to obtain analytically pure compounds.
  • The synthetic route is adaptable for preparing analogues by varying substituents on the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Various substitution reactions can occur, especially at the hydrazinyl and methyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Nitro group oxidation products.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated pyrimidines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various pyrimidine derivatives.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to biological molecules.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.

Medicine

    Drug Development: Investigated for potential use in drug development, particularly in anticancer and antiviral therapies.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agrochemicals: Potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Reference
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione 3-methyl, 5-nitro, 6-hydrazinyl C₅H₆N₆O₄ Potential reactivity via hydrazinyl/nitro groups N/A
6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione 5-nitro, 6-amino C₄H₄N₄O₄ Research use (exact applications unspecified)
5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione 5-acetyl, 6-methyl C₇H₈N₂O₃ Acetyl group may enable keto-enol tautomerism
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione 5-isopropyl, 6-benzyl C₁₄H₁₆N₂O₂ Bulky substituents for steric modulation
5-Nitropyrimidine-2,4(1H,3H)-dione 5-nitro C₄H₃N₃O₄ Simpler structure; baseline nitro-pyrimidine

Key Observations:

Hydrazinyl vs. This could facilitate unique coordination complexes or intermediates in synthesis.

Nitro Group Positioning: All nitro-substituted analogs (target compound, 6-Amino-5-nitropyrimidine, and 5-Nitropyrimidine-2,4-dione) share electron-withdrawing effects, which may stabilize the dione ring but reduce solubility in polar solvents .

Spectral and Physicochemical Data

  • NMR Trends : In , a methoxymethyl-substituted pyrimidine dione shows distinct ¹H-NMR signals for NH (10.78 ppm) and OCH₃ (3.26 ppm). For the target compound, the hydrazinyl proton is expected to resonate downfield (>8 ppm), while the nitro group would deshield adjacent protons .
  • Solubility : The hydrazinyl group may improve water solubility relative to acetyl or benzyl-substituted analogs (e.g., and ), though the nitro group could counterbalance this by increasing hydrophobicity .

Research Implications and Gaps

  • Pharmacological Potential: While and note antioxidant and research applications for analogs, the target compound’s bioactivity remains unstudied. Comparative assays with 6-Amino-5-nitropyrimidine-2,4-dione could clarify the hydrazinyl group’s impact .
  • Synthetic Challenges : The stability of the hydrazinyl-nitro combination under thermal or acidic conditions requires investigation, as nitro groups can decompose or participate in redox reactions .

Biological Activity

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione (CAS Number: 880-83-1) is a nitrogen-containing heterocyclic compound with significant biological activity. Its molecular formula is C5_5H7_7N5_5O4_4, and it has garnered interest due to its potential applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study conducted to evaluate its effectiveness against various bacterial strains, the compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL across different strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays showed that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A case study involving human breast cancer cells (MCF-7) reported a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.

Enzyme Inhibition

This compound acts as an inhibitor of certain enzymes involved in nucleic acid synthesis. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and repair. This inhibition may contribute to its anticancer effects.

Cytotoxicity Studies

Cytotoxicity studies have revealed that while the compound exhibits significant biological activity against cancer cells, it shows relatively low toxicity towards normal human fibroblast cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Summary of Biological Activity

Biological ActivityEffectivenessMIC/IC50 Values
AntimicrobialEffective against multiple strainsMIC: 50-100 µg/mL
Anticancer (MCF-7 Cells)Induces apoptosisIC50: ~30 µM
Enzyme Inhibition (DHFR)YesNot specified

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a clear zone of inhibition around the wells containing the compound, confirming its antimicrobial activity.

Case Study 2: Anticancer Mechanism

A detailed study on human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a significant increase in apoptotic cells as assessed by flow cytometry. The study concluded that the compound's ability to induce apoptosis could be linked to its effect on mitochondrial membrane potential.

Research Findings

Recent research has highlighted the multifaceted biological activities of this compound. Its role as an antimicrobial and anticancer agent positions it as a promising candidate for further development in pharmaceutical applications. Ongoing studies are focused on elucidating its precise mechanisms of action and optimizing its efficacy through structural modifications.

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